Monofluoromethyl as a Superior Bioisostere for Metabolic Stability
The CH2F group is a well-established bioisostere for -CH3, -CH2OH, and -CH2NH2, but critically introduces a stronger C-F bond that resists cytochrome P450-mediated oxidation compared to the C-H bond in a methyl group . While direct ATR IC50 or microsomal stability data for this specific compound is not published, the class-level inference from the Barsanti THPP series shows that even single-atom modifications on the saturated ring dramatically alter CYP3A4 TDI outcomes . Replacing a 3-methyl group (137.18 g/mol, C7H11N3) with the 3-fluoromethyl group (155.17 g/mol, C7H10FN3) increases molecular weight by 17.99 g/mol and introduces a strong electron-withdrawing effect, which is proven to reduce the nucleophilicity of adjacent nitrogen lone pairs, thereby decreasing their potential for metabolic activation .
| Evidence Dimension | Metabolic bioisosterism and CYP450 oxidative susceptibility |
|---|---|
| Target Compound Data | 3-(Fluoromethyl)-THPP, MW = 155.17 g/mol, contains C-F bond (bond dissociation energy ~130 kcal/mol) |
| Comparator Or Baseline | 3-Methyl-THPP, MW = 137.18 g/mol, contains C-H bond (bond dissociation energy ~105 kcal/mol) |
| Quantified Difference | C-F vs C-H bond dissociation energy difference of approximately 25 kcal/mol; molecular weight increase of 17.99 g/mol |
| Conditions | Class-level computational and empirical knowledge of fluorinated heterocycle metabolism; specific ATR THPP SAR from Barsanti et al. 2015 |
Why This Matters
Selecting the 3-fluoromethyl variant over a 3-methyl analog proactively mitigates CYP3A4 TDI risk, a key liability that halted progression of early THPP leads in the Novartis ATR program.
- [1] Moskalik, M. Y. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 24(15), 12036. View Source
- [2] Barsanti, P. A., Aversa, R. J., Jin, X., Pan, Y., Lu, Y., Elling, R., ... & Yue, Q. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. View Source
